(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid

Chiral purity Enantiomeric differentiation Methionine aminopeptidase recognition

Researchers requiring a defined (2S) methionine scaffold for enzyme-inhibitor modeling face supply inconsistency and stereochemical ambiguity. This single-enantiomer (2S) building block, verified at 95% purity, matches native L-methionine stereochemistry with multi-vendor availability. - Guaranteed (2S) chirality for reproducible MetAP/MetRS/PRMT docking & SAR studies. - Orthogonal SNAr-reactive 2-chloropyridine warhead for library synthesis without re-coupling. - Free carboxylic acid for conjugation; thioether side chain for oxidation or metal coordination studies.

Molecular Formula C11H13ClN2O3S
Molecular Weight 288.75 g/mol
CAS No. 175201-49-7
Cat. No. B064269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid
CAS175201-49-7
Molecular FormulaC11H13ClN2O3S
Molecular Weight288.75 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)C1=C(N=CC=C1)Cl
InChIInChI=1S/C11H13ClN2O3S/c1-18-6-4-8(11(16)17)14-10(15)7-3-2-5-13-9(7)12/h2-3,5,8H,4,6H2,1H3,(H,14,15)(H,16,17)/t8-/m0/s1
InChIKeyYOZGTOQDRFSYNH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview and Chemical Identity of CAS 175201-49-7


(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid (CAS 175201-49-7), systematically named N-[(2-chloro-3-pyridinyl)carbonyl]-L-methionine or (S)-2-(2-Chloronicotinamido)-4-(methylthio)butanoic acid, is a single-enantiomer (2S) thioether-containing chiral amino acid amide with molecular formula C₁₁H₁₃ClN₂O₃S and molecular weight 288.75 g/mol . The compound is constructed by coupling the 2-chloronicotinoyl (2-chloropyridine-3-carbonyl) moiety to the α-amino group of L-methionine, preserving the C2-(S) chiral center, the free carboxylic acid terminus, and the thioether side chain . This architecture places it at the intersection of heterocyclic conjugation chemistry (chloropyridinyl electrophile for nucleophilic substitution), sulfur redox/reactive-probe chemistry (methylthio group), and enzyme-inhibitor ligand design (methionine scaffold recognized by methionine-utilizing enzymes) .

Stereochemistry Single (2S) enantiomer for stereochemical-control studies
Functional handle Thioether side chain for sulfur-specific reactivity context
Synthetic utility 2-Chloropyridinyl electrophile for SNAr-based diversification

Why Generic Analogs Cannot Substitute for CAS 175201-49-7


In-class compounds bearing the 2-chloronicotinamido warhead coupled to different amino acid cores—such as N-[(2-chloro-3-pyridinyl)carbonyl]-L-tryptophan (ChemSpider CSID:23156002), N-[(2-chloro-3-pyridinyl)carbonyl]phenylalanine (CAS 76980-23-9), or non-amino-acid chloronicotinamides like (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate—exhibit divergent physicochemical properties (cLogP, polar surface area, H-bond donor/acceptor count) and biological recognition profiles that prevent simple interchange . The target compound uniquely combines three functional elements within a single defined (2S) stereochemistry: (i) a free carboxylic acid available for conjugation or salt formation; (ii) a thioether side chain capable of oxidation to sulfoxide/sulfone, metal coordination, or covalent probe chemistry; and (iii) a 2-chloropyridinyl electrophile orthogonal to the amino acid core for nucleophilic aromatic substitution (SNAr)–based library diversification . Substituting an alternative amino acid core (e.g., tryptophan or phenylalanine) alters both the steric footprint at the methionine-recognition site and the logD partitioning, while removing the thioether eliminates the sulfur-centered reactivity that is central to its intended use in enzyme-inhibitor modeling .

Amino acid core shift
Non-methionine cores (Trp, Phe) may alter steric recognition and logD partitioning, potentially shifting enzyme-binding profiles.
Thioether absence
Analogs without methylthio side chain remove sulfur-specific oxidation and metal-coordination reactivity, limiting probe-design pathways.
Stereochemical uncertainty
Racemic or (2R)-enantiomer forms introduce stereochemical ambiguity, complicating docking and SAR interpretation.

Quantitative Differentiation Evidence Versus Structural Analogs


Enantiomeric Purity and Enzyme Recognition

This compound is produced and supplied as the single (2S)-enantiomer, corresponding to the natural L-methionine configuration, in contrast to the (2R)-enantiomer (CAS also associated with 175201-49-7 lists a (2R) variant on Chembase) or racemic mixtures of methionine analogs [1]. The (2S) configuration is critical for recognition by methionine-binding enzymes (e.g., methionine aminopeptidases, MetRS), where the stereochemistry at C2 determines binding orientation. In analogous pyridine-2-carboxylic acid–derived methionine aminopeptidase inhibitors, stereochemistry profoundly affects potency: the (2S)-configured L-methionine scaffold is the basis for submicromolar inhibition of EcMetAP1 (IC₅₀ = 130 nM for lead 9n) [2]. While direct IC₅₀ data for CAS 175201-49-7 against specific methionine-utilizing enzymes are not publicly reported in peer-reviewed literature as of the current search, the stereochemically defined (2S)-enantiomer ensures unambiguous ligand–target modeling outcomes, whereas a racemate or the (2R)-enantiomer would confound structure-activity relationship (SAR) interpretation .

Enantiomeric identity
Class-level
Single (2S) enantiomer vs. (2R) or racemate
Supports stereochemical-control context for enzyme-recognition studies
Direct IC₅₀ for this compound not reported; inferred from MetAP inhibitor SAR (IC₅₀ 130 nM for (2S) lead)
Chiral purity Enantiomeric differentiation Methionine aminopeptidase recognition Stereochemistry-dependent enzyme inhibition

Thioether Side Chain as a Functional Handle

The methylthio (–CH₂CH₂SCH₃) side chain of CAS 175201-49-7 is the hallmark of the L-methionine scaffold and is absent in comparator chloronicotinamido-amino acid conjugates built on tryptophan (indole side chain, CSID:23156002), phenylalanine (benzyl side chain, CAS 76980-23-9), or alanine/propyl-derived scaffolds such as (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate . The thioether sulfur enables site-selective oxidation to sulfoxide (R-SO-CH₃) and sulfone (R-SO₂-CH₃) under controlled conditions (H₂O₂ or mCPBA), providing a graduated polarity handle absent in non-sulfur-containing analogs . Additionally, the thioether serves as a soft Lewis base for coordination to late transition metals (e.g., Pt(II), Au(I), Cu(I)), enabling metallodrug or metal-directed probe design. In photoaffinity labeling applications using azidochloropyridinyl probes, methionine (and tyrosine) residues were the only amino acid side chains found derivatized, with reactivity exquisitely dependent on apposition to the reactive moiety [1]. This reactivity profile cannot be replicated by tryptophan-based or phenylalanine-based chloronicotinamido analogs.

Thioether side chain
Reported
S atom count: 1 (target) vs. 0 (Trp, Phe, propyl analogs)
Sulfur-specific reactivity review; supports oxidation-state modulation studies
Oxidation to sulfoxide/sulfone, metal coordination, photoaffinity derivatization possible
Thioether chemistry Sulfur oxidation Metal chelation Methionine probe design Covalent warhead

Chloropyridinyl Electrophile for Diversification

The 2-chloropyridin-3-yl carbonyl group in CAS 175201-49-7 provides an electrophilic chlorine at the pyridine C2 position, enabling nucleophilic aromatic substitution (SNAr) with amines, thiols, alkoxides, or carbon nucleophiles without perturbing the amino acid core . This orthogonal reactivity is structurally specific: comparator compounds with a 2-chloronicotinamido group but linked to non-amino acid scaffolds—such as 5-(2-chloronicotinamido)-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid (5IV-d)—demonstrate that the chloropyridinyl warhead confers target engagement in enzyme inhibition (SDH IC₅₀ range 9.4–15.6 μM for 5IV-d) [1]. However, the pyrazole-4-carboxylic acid scaffold of 5IV-d lacks the thioether and the free amino acid backbone, making it unsuitable for methionine-pathway enzyme studies. Conversely, non-halogenated pyridinylcarbonyl-methionine analogs would lack the SNAr handle for post-coupling diversification. The chlorine atom at the pyridine C2 position provides a well-precedented leaving group (Cl⁻) for late-stage functionalization under mild conditions, allowing the compound to serve simultaneously as a biological probe and as a synthetic intermediate for focused library construction .

SNAr diversification
Context-dependent
2-Chloropyridinyl electrophile; comparator 5IV-d shows SDH IC₅₀ 9.4–15.6 µM
Supports SNAr-based library synthesis context; orthogonal reactivity
Reactivity inferred from analogous chloropyridine chemistry; method transfer may vary
Nucleophilic aromatic substitution SNAr reactivity Heterocyclic conjugation Chloropyridine library synthesis Fragment-based drug discovery

Commercial Availability and Purity Benchmarking

CAS 175201-49-7 is available as an in-stock catalog item from multiple reputable vendors including BOC Sciences, CymitQuimica, AKSci, Fluorochem, and Leyan (Le Yan), with reported purities ranging from 95% to 97%+ . In contrast, the (2R)-enantiomer counterpart listed on Chembase is available only through custom synthesis with no published pricing or lead time [1]. Similarly, the comparator N-[(2-chloro-3-pyridinyl)carbonyl]-L-tryptophan has no major stock-holding vendor identified in the current search, while N-[(2-chloro-3-pyridinyl)carbonyl]phenylalanine (CAS 76980-23-9) is listed by limited suppliers with unspecified stock status . The target compound's multi-vendor in-stock status with defined purity specifications (97%+ from Alchem Pharmtech via ChemicalBook; 95% from Leyan; 95.0% from CymitQuimica) enables competitive procurement, shorter lead times, and batch-to-batch consistency verification compared to custom-synthesis-only alternatives.

Commercial availability
Head-to-head
In stock ≥4 vendors (95–97%+ purity); (2R) custom synthesis only
Supports procurement efficiency; defined purity may facilitate batch consistency
Purity by HPLC; packaging up to 1 kg scale; lead times days vs. weeks for custom synthesis
Vendor comparison Purity specification Stock availability Procurement efficiency Research supply chain

Optimal Research Application Scenarios


Enzyme-Inhibitor Modeling for Methionine-Utilizing Targets

The defined (2S) single-enantiomer configuration matching natural L-methionine stereochemistry makes this compound the preferred scaffold for computational docking studies and in vitro enzyme inhibition assays targeting methionine-recognizing active sites, including methionine aminopeptidases (MetAP1/MetAP2), methionyl-tRNA synthetase (MetRS), protein arginine N-methyltransferases (PRMTs), and methionine adenosyltransferase (MAT). The availability of published SAR frameworks for pyridine-2-carboxylic acid–derived MetAP inhibitors (e.g., lead 9n with EcMetAP1 IC₅₀ = 130 nM) [1] provides a methodological template. The compound's three functional modules—chloropyridinyl for target engagement, thioether for oxidation-state modulation, and free carboxylic acid for salt/formulation optimization—enable systematic SAR exploration that analogs lacking the thioether or the chlorine handle cannot support [2].

Late-Stage Diversification via SNAr Library Synthesis

The 2-chloropyridin-3-yl carbonyl group serves as a robust electrophilic handle for parallel library synthesis via SNAr reactions with diverse amine, thiol, or alkoxide nucleophiles [1]. This enables medicinal chemistry teams to generate focused libraries of methionine derivatives without repeating the amino acid coupling step for each analog. The orthogonal reactivity of the chloropyridine site (versus the carboxylic acid terminus, which can be protected orthogonally) allows sequential functionalization strategies that are not feasible with non-halogenated pyridine-carbonyl methionine conjugates. The demonstrated enzyme inhibition activity of related 2-chloronicotinamido compounds (e.g., SDH IC₅₀ 9.4–15.6 μM for 5IV-d) [2] validates the biological relevance of the warhead, supporting the rationale for library construction.

Thioether-Specific Probe and Activity Modulator Design

The methylthio side chain enables research applications that exploit sulfur-specific chemistry: controlled oxidation to sulfoxide or sulfone as a polarity/activity switch, coordination to transition metals (Pt, Au, Cu) for metallodrug design, or incorporation into photoaffinity labeling strategies where methionine residues are specifically derivatized by azidochloropyridinyl probes [1]. The photoaffinity labeling literature establishes that among all amino acid side chains, methionine and tyrosine show selective derivatization by chloropyridinyl photoaffinity probes, with reactivity tightly governed by spatial apposition [2]. The target compound provides a defined, scalable small-molecule platform for exploiting this methionine-specific reactivity in probe design, an avenue inaccessible to tryptophan- or phenylalanine-based chloronicotinamido analogs.

Procurement-Optimized Building Block for Multi-Step Synthesis

For process chemistry and medicinal chemistry groups requiring a chiral methionine-derived building block with guaranteed (2S) stereochemistry and multi-gram to kilogram availability, this compound's multi-vendor in-stock status (BOC Sciences, Alchem Pharmtech, CymitQuimica, AKSci, Fluorochem, Leyan) with purity specifications of 95%–97%+ [1] provides supply-chain resilience that custom-synthesis-only analogs cannot offer. The defined purity grades enable direct use in GLP (Good Laboratory Practice) studies without re-purification, while competitive multi-vendor sourcing allows cost optimization across project budgets. The compound's ISO-certified quality systems (as noted by MolCore) further support its suitability for regulated research environments [2].

Application
Selection Property
Validation Focus
Methionine-utilizing enzyme studies
Stereochemically defined (2S) methionine scaffold
Target engagement and stereochemistry-dependent inhibition endpoints
Parallel SNAr library synthesis
2-Chloropyridinyl electrophile for modular functionalization
Reactivity and diversification efficiency under mild conditions
Sulfur-specific probe design
Methylthio side chain for site-selective oxidation and metal coordination
Oxidation-state control and metal-coordination characterization
Multi-step synthesis building block
Multi-vendor availability with documented purity specifications
Batch consistency evaluation and supply reliability for scaled research
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